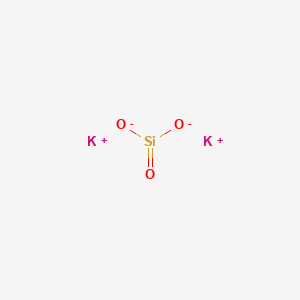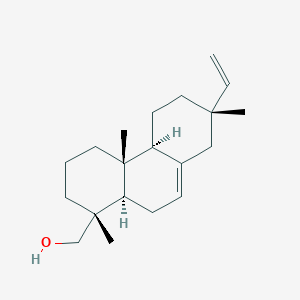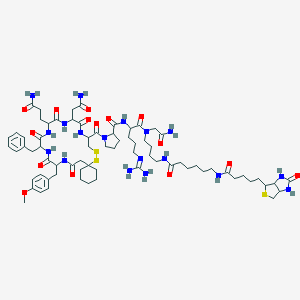
Albtnavp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Albtnavp is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research. This peptide is known for its ability to stimulate the release of vasopressin, a hormone that plays a critical role in regulating water balance and blood pressure in the body. In
Mecanismo De Acción
Albtnavp works by binding to vasopressin receptors, which are found in various tissues throughout the body. When Albtnavp binds to these receptors, it stimulates the release of vasopressin, which in turn activates downstream signaling pathways. The exact mechanism of action of Albtnavp is not fully understood, but it is believed to involve the activation of G-protein-coupled receptors and the subsequent release of intracellular calcium ions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Albtnavp are complex and varied. One of the primary effects of this peptide is the stimulation of vasopressin release, which can lead to increased water retention and blood pressure. Albtnavp has also been shown to have effects on renal function, including the regulation of sodium and water balance. Additionally, Albtnavp has been shown to have effects on the central nervous system, including the regulation of stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Albtnavp in lab experiments is its ability to selectively activate vasopressin receptors. This allows researchers to investigate the effects of vasopressin signaling pathways in a controlled and specific manner. However, one limitation of using Albtnavp is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for the use of Albtnavp in scientific research. One area of interest is the investigation of the role of vasopressin signaling pathways in various disease states, including hypertension, heart failure, and diabetes. Additionally, Albtnavp may have potential applications in the development of new drugs for the treatment of these conditions. Another potential future direction is the investigation of the effects of Albtnavp on the gut microbiome, which has been shown to play a critical role in many aspects of human health and disease.
Métodos De Síntesis
Albtnavp is synthesized using solid-phase peptide synthesis (SPPS) methodology. This process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid resin support. The synthesis process can be automated, allowing for the efficient and rapid production of large quantities of the peptide.
Aplicaciones Científicas De Investigación
Albtnavp has been extensively studied for its potential applications in scientific research. One of the primary uses of this peptide is in the study of vasopressin signaling pathways. Albtnavp can be used to investigate the effects of vasopressin on the cardiovascular system, renal function, and the central nervous system.
Propiedades
Número CAS |
135484-50-3 |
|---|---|
Nombre del producto |
Albtnavp |
Fórmula molecular |
C72H108N18O15S3 |
Peso molecular |
1561.9 g/mol |
Nombre IUPAC |
1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(2-amino-2-oxoethyl)-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H108N18O15S3/c1-105-46-26-24-45(25-27-46)38-49-64(98)84-50(37-44-17-5-2-6-18-44)65(99)82-47(28-29-56(73)91)63(97)85-51(39-57(74)92)66(100)86-53(43-107-108-72(40-61(96)81-49)30-10-4-11-31-72)69(103)90-36-16-20-54(90)67(101)83-48(19-15-34-80-70(76)77)68(102)89(41-58(75)93)35-14-13-33-79-59(94)22-7-3-12-32-78-60(95)23-9-8-21-55-62-52(42-106-55)87-71(104)88-62/h2,5-6,17-18,24-27,47-55,62H,3-4,7-16,19-23,28-43H2,1H3,(H2,73,91)(H2,74,92)(H2,75,93)(H,78,95)(H,79,94)(H,81,96)(H,82,99)(H,83,101)(H,84,98)(H,85,97)(H,86,100)(H4,76,77,80)(H2,87,88,104) |
Clave InChI |
MXBHJPJLOBJOBG-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |
SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |
SMILES canónico |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |
Sinónimos |
1-beta mercapto-beta,beta-cyclopentamethylenepropionic acid-2-(O-methylTyr)-9-Lys(N(epsiolon)-biotinamidocaproate)NH2-AVP ALBtnAVP argipressin, beta mercapto (beta,beta cyclopentamethylenepropionic acid)-(1)-O-methyltyrosyl(2)-lysyl-(N-epsilon-bitotinamidocaproate)NH2(9)- argipressin, beta mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-Lys-(N(epsilon)-biotinamidocaproate)NH2(9)- d(Ch2)5Tyr(Me)(2)Lys(N(epsilon)-biotinamidocaproate)NH2(9)-AVP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)
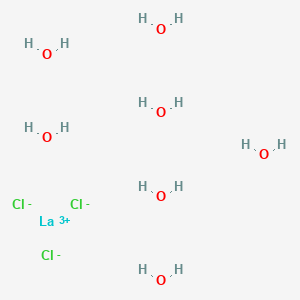

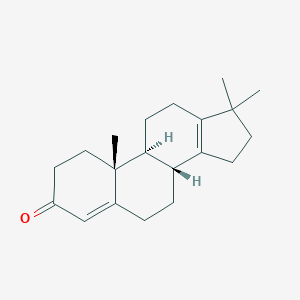
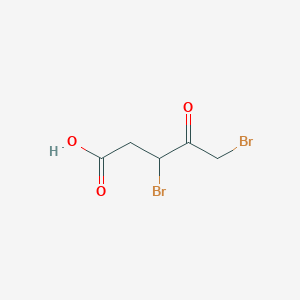


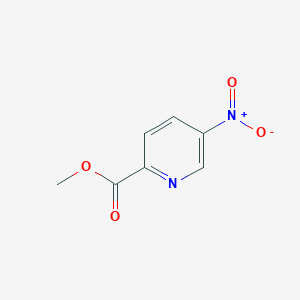
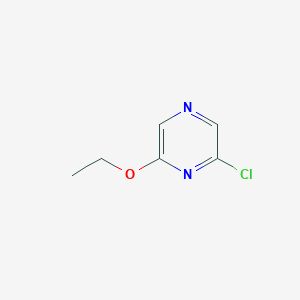
![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)

